molecular formula C18H19F3N6OS B604638 2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one CAS No. 5925-53-1

2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

Cat. No.: B604638
CAS No.: 5925-53-1
M. Wt: 424.4g/mol
InChI Key: UEPZFYVUMGXXSH-FOKLQQMPSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one is a potent and selective cell-permeable inhibitor of LIM domain kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing protein. By inhibiting LIMK1, this compound prevents cofilin phosphorylation, leading to increased cofilin activity, disruption of actin filament dynamics, and ultimately, suppression of cancer cell migration and invasion. This mechanism positions it as a valuable chemical probe for investigating pathways of tumor metastasis and actin cytoskeleton reorganization in various cellular contexts. Its research applications extend to the study of neurological disorders, as LIMK1 is involved in dendritic spine morphogenesis and synaptic plasticity. The compound's design, incorporating a benzothiazole scaffold and a trifluoromethyl group, contributes to its enhanced binding affinity and metabolic stability, making it a crucial tool for dissecting LIMK1-mediated signaling in cancer biology and neuroscience research.

Properties

CAS No.

5925-53-1

Molecular Formula

C18H19F3N6OS

Molecular Weight

424.4g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H19F3N6OS/c1-11(23-26-9-7-25(2)8-10-26)14-15(18(19,20)21)24-27(16(14)28)17-22-12-5-3-4-6-13(12)29-17/h3-6,24H,7-10H2,1-2H3/b23-11+

InChI Key

UEPZFYVUMGXXSH-FOKLQQMPSA-N

SMILES

CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one (often referred to as compound A ) is a benzothiazole derivative that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A can be described by its molecular formula C18H19F3N6OSC_{18}H_{19}F_3N_6OS and its IUPAC name indicates the presence of several functional groups that may contribute to its biological activity. The structure is characterized by a benzothiazole moiety, a pyrazolone ring, and a piperazine substituent.

Biological Activity Overview

Research indicates that compound A exhibits a range of biological activities, particularly in the context of:

  • Antimicrobial Properties : Initial studies suggest that compound A possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anticancer Activity : Preliminary data indicate that compound A may inhibit the proliferation of cancer cells. Its efficacy appears linked to the induction of apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, possibly by inhibiting pro-inflammatory cytokines.

The mechanisms underlying the biological activities of compound A are multifaceted:

  • Enzyme Inhibition : Compound A may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell growth.
  • Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that compound A increases ROS levels, leading to oxidative stress in target cells, which could contribute to its anticancer effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compound A:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced cell viability in cancer lines
Anti-inflammatoryDecreased cytokine levels

Detailed Findings

  • Antimicrobial Studies :
    • In vitro assays demonstrated that compound A exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for commonly used antibiotics.
  • Anticancer Research :
    • In a study involving human breast cancer cells (MCF-7), treatment with compound A resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies revealed that this effect was associated with increased apoptosis as evidenced by annexin V staining and caspase activation assays.
  • Inflammation Models :
    • In animal models of inflammation, administration of compound A led to a significant reduction in paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key differences between the target compound and related benzothiazole-pyrazolone derivatives:

Compound Name Substituents on Pyrazolone Core Key Functional Groups Synthesis Catalyst/Reagents Potential Applications References
Target Compound 5-(Trifluoromethyl), 4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl], 2-(1,3-Benzothiazol-2-yl) Trifluoromethyl, Piperazine, Benzothiazole Likely TBAB* (inferred from analogs) Oncology, CNS drugs (hypothetical)
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one 2-Phenyl, 1-propynyl, 5-methyl Propargyl, Benzothiazole Tetra-n-butyl ammonium bromide (TBAB) Material science, antimicrobial
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one 2-Allyl, 3-methyl, 4-benzothiazolyl Allyl, Methyl TBAB Synthetic intermediate
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl] acetamide Piperazine-linked furan carbonyl Piperazine, Furan Not specified Anticancer agents

Notes:

  • Trifluoromethyl vs. Methyl/Phenyl : The trifluoromethyl group in the target compound likely increases lipophilicity and metabolic resistance compared to methyl or phenyl substituents in analogs .
  • Piperazine vs. Propargyl/Allyl : The 4-methylpiperazinyl-carbonimidoyl group may enhance solubility and CNS penetration, contrasting with propargyl/allyl groups that prioritize reactivity in nucleophilic substitutions .

Crystallographic and Conformational Differences

  • Bond Angles/Packing : The bulky trifluoromethyl and piperazinyl groups in the target compound likely induce steric effects, altering bond angles (e.g., C–C bonds averaging 1.438 Å in ) and crystal packing compared to simpler analogs .
  • Hydrogen Bonding : Analogs like 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one exhibit intermolecular hydrogen bonds (N–H···O), whereas the target compound’s piperazine may engage in N–H···N interactions, affecting solubility .

Preparation Methods

Imidoyl Chloride Formation

The pyrazolone intermediate is treated with N-chlorosuccinimide (NCS) in DMF at 5–20°C to generate a reactive imidoyl chloride. For example:

Pyrazolone-NH+NCSDMF, 0–20°CPyrazolone-NCl+Succinimide\text{Pyrazolone-NH} + \text{NCS} \xrightarrow{\text{DMF, 0–20°C}} \text{Pyrazolone-NCl} + \text{Succinimide}

This step requires strict temperature control to prevent over-chlorination.

Coupling with 4-Methylpiperazine

The imidoyl chloride reacts with 4-methylpiperazine in THF at 0°C, followed by warming to ambient temperature. Triethylamine is added to scavenge HCl, yielding the final carbonimidoyl adduct:

Pyrazolone-NCl+4-MethylpiperazineTHF, Et₃NPyrazolone-N-C(=N-4-Me-piperazinyl)-Me\text{Pyrazolone-NCl} + \text{4-Methylpiperazine} \xrightarrow{\text{THF, Et₃N}} \text{Pyrazolone-N-C(=N-4-Me-piperazinyl)-Me}

The E-configuration is preserved by maintaining low temperatures during coupling.

Purification and Characterization

Final purification involves column chromatography (silica gel, 5–10% ethyl acetate/hexane) or recrystallization from ethanol/water. Analytical data from analogous compounds include:

ParameterValue/ObservationSource
HPLC Purity ≥98%
¹H NMR (DMSO-d₆) δ 7.63–7.53 (m, benzothiazole), 3.92–3.84 (m, piperazine)
HRMS (ESI+) m/z Calc: 452.1421; Found: 452.1418

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method StepYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation70–8590–95Scalable, minimal side productsRequires anhydrous conditions
Suzuki Coupling75–8095–98High regioselectivityCostly Pd catalysts
Imidoylation60–6585–90Preserves E-configurationSensitive to moisture

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